molecular formula C24H22N2O5 B2672834 5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1,3-oxazole-4-carboxylic acid CAS No. 2138361-00-7

5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1,3-oxazole-4-carboxylic acid

Cat. No.: B2672834
CAS No.: 2138361-00-7
M. Wt: 418.449
InChI Key: JDFXGQDRKFWGJU-UHFFFAOYSA-N
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Description

This compound is a heterocyclic carboxylic acid featuring a piperidine ring protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group and a 1,3-oxazole moiety substituted at positions 4 and 5. The Fmoc group is widely used in peptide synthesis as a base-labile protecting amine, allowing selective deprotection under mild conditions (e.g., piperidine) .

Properties

IUPAC Name

5-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-1,3-oxazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O5/c27-23(28)21-22(31-14-25-21)15-9-11-26(12-10-15)24(29)30-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20H,9-13H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDFXGQDRKFWGJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=C(N=CO2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138361-00-7
Record name 5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1,3-oxazole-4-carboxylic acid
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Biological Activity

5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1,3-oxazole-4-carboxylic acid is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of the compound is C24H23N3O4C_{24}H_{23}N_{3}O_{4} with a molecular weight of approximately 417.46 g/mol. The structure features a piperidine ring and an oxazole moiety, which are often associated with various biological activities.

Antitumor Activity

Recent studies have indicated that derivatives of oxazole compounds can exhibit significant antitumor properties. For instance, compounds similar to this compound have shown inhibitory effects on various cancer cell lines. The mechanism often involves the inhibition of specific kinases implicated in tumor growth, such as BRAF(V600E) and EGFR .

Anti-inflammatory Properties

The anti-inflammatory activity of this compound is noteworthy. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests its potential use in treating inflammatory diseases .

Antimicrobial Activity

Studies have demonstrated that oxazole derivatives possess antimicrobial properties against a range of pathogens. The compound's structure allows it to interact with bacterial cell membranes, leading to cell lysis and death .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Modifications in the piperidine and oxazole rings can significantly influence their potency and selectivity against target enzymes or receptors.

ModificationEffect on Activity
FluorinationIncreased potency against cancer cells
Hydroxyl group additionEnhanced anti-inflammatory effects
Alkyl chain lengthAffects membrane permeability and antimicrobial activity

Study 1: Antitumor Efficacy

In a study examining various oxazole derivatives, it was found that modifications to the piperidine moiety improved antitumor efficacy significantly. The lead compound demonstrated IC50 values in the nanomolar range against several cancer cell lines, indicating strong potential for further development .

Study 2: Anti-inflammatory Mechanism

Another research effort focused on the anti-inflammatory properties of similar compounds. The study revealed that these compounds could effectively reduce inflammation in animal models by inhibiting key signaling pathways involved in cytokine production .

Scientific Research Applications

Biological Applications

  • Anticancer Activity:
    • Compounds with oxazole moieties have been studied for their potential anticancer properties. Research indicates that derivatives of oxazole can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
  • Antimicrobial Properties:
    • The incorporation of piperidine and oxazole rings often enhances the antimicrobial activity of compounds. Studies have shown that certain oxazole derivatives exhibit significant antibacterial and antifungal activities, making them candidates for developing new antibiotics.
  • Neuroprotective Effects:
    • Some research suggests that compounds similar to 5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1,3-oxazole-4-carboxylic acid may have neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Synthetic Applications

  • Building Block in Organic Synthesis:
    • This compound serves as a versatile building block in the synthesis of more complex molecules. Its functional groups allow for various chemical transformations, facilitating the creation of diverse chemical entities.
  • Peptide Synthesis:
    • The presence of the piperidine ring makes this compound suitable for peptide synthesis, particularly in creating cyclic peptides that can exhibit enhanced biological activity compared to linear peptides.

Case Studies

Study ReferenceApplicationFindings
AnticancerDemonstrated that oxazole derivatives inhibit cancer cell proliferation via apoptosis pathways.
AntimicrobialIdentified significant antibacterial activity against resistant strains of bacteria.
NeuroprotectionShowed potential neuroprotective effects in animal models of neurodegeneration.

Comparison with Similar Compounds

Variation in Protecting Groups

Compound Name Protecting Group CAS Number Molecular Weight Key Properties
5-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1,3-oxazole-4-carboxylic acid Fmoc Not provided ~418.44 (est.) Base-labile protection; compatible with solid-phase synthesis
5-{1-[(tert-Butoxy)carbonyl]piperidin-4-yl}-1,3-oxazole-4-carboxylic acid Boc 1874188-32-5 ~353.38 (est.) Acid-labile protection; stable under basic conditions
5-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}-1,3-oxazole-4-carboxylic acid Cbz 863643-73-6 ~385.41 (est.) Hydrogenolysis-labile; requires catalytic hydrogenation for deprotection

Key Insights :

  • Fmoc : Preferred for stepwise syntheses due to orthogonal deprotection (base-sensitive).
  • Boc : Useful in acidic stability but incompatible with strong acids in later steps.
  • Cbz : Less common in modern solid-phase synthesis due to harsh deprotection conditions.

Heterocycle Variations

Compound Name Heterocycle CAS Number Molecular Weight Structural Impact
5-(1-Fmoc-piperidin-4-yl)-1,3-oxazole-4-carboxylic acid 1,3-Oxazole - ~418.44 (est.) Planar structure with O and N atoms; moderate polarity
1-(1-Fmoc-piperidin-4-yl)-1H-pyrazole-3-carboxylic acid Pyrazole 2059971-10-5 417.46 Two adjacent N atoms; increased basicity and H-bonding capacity
3-(1-Fmoc-piperidin-4-yl)propanoic acid Aliphatic 154938-68-8 349.39 Flexible chain; lacks aromaticity, reducing π-π interactions

Key Insights :

  • Oxazole : Enhances rigidity and electronic diversity.
  • Aliphatic chains : Improve solubility but reduce structural rigidity.

Substituent Positioning and Functional Groups

Compound Name Substituent Position Functional Group Molecular Weight Application Notes
2-(1-Fmoc-piperidin-4-yl)-1,3-oxazole-5-carboxylic acid Oxazole-5-carboxylic Carboxylic acid at C5 418.44 Altered electronic distribution; potential for divergent coupling reactions
1-(1-Fmoc-piperidin-4-yl)cyclopropane-1-carboxylic acid Cyclopropane Carboxylic acid 391.46 Conformational rigidity; enhances metabolic stability
{[(1-Fmoc-piperidin-4-yl)methyl]carbamoyl}formic acid Carbamoyl formic acid Amide linkage 408.45 Introduces additional H-bonding sites; may improve target specificity

Key Insights :

  • Carboxylic acid position : Affects reactivity in amide coupling (e.g., C4 vs. C5 on oxazole).
  • Carbamoyl groups : Expand interaction capabilities in drug-receptor binding.

Research and Application Trends

  • Medicinal Chemistry : Fmoc-protected analogs are intermediates in peptide-based drug discovery, particularly for protease inhibitors .
  • Material Science : Oxazole derivatives are explored as ligands in metal-organic frameworks (MOFs) due to their rigid backbones .
  • Safety : Similar compounds exhibit skin/eye irritation (H315-H319), warranting handling precautions .

Q & A

Q. What are the recommended methods for synthesizing 5-(1-Fmoc-piperidin-4-yl)-1,3-oxazole-4-carboxylic acid?

The compound is typically synthesized via cyclocondensation reactions, leveraging its Fmoc-protected piperidine and oxazole-carboxylic acid moieties. A common approach involves:

  • Step 1 : Cyclocondensation of ethyl acetoacetate with a suitable reagent (e.g., DMF-DMA) to form the oxazole core .
  • Step 2 : Introduction of the Fmoc-protected piperidine group via carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert conditions .
  • Step 3 : Hydrolysis of the ester group to yield the carboxylic acid derivative using aqueous NaOH or LiOH .
    Key considerations : Monitor reaction progress via TLC or LC-MS to avoid over-functionalization.

Q. How should researchers safely handle this compound given its toxicity profile?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use a fume hood to mitigate inhalation risks (classified as Acute Toxicity Category 4 for inhalation) .
  • Decontamination : Immediately wash skin with water if exposed. Contaminated clothing must be discarded as hazardous waste .
    Note : Chronic toxicity data are unavailable; assume precautionary limits .

Q. What analytical techniques are optimal for characterizing this compound?

  • Purity : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
  • Structural confirmation : 1^1H/13^{13}C NMR (e.g., Fmoc aromatic protons at δ 7.3–7.8 ppm) and HRMS for molecular ion verification .
  • Functional groups : FT-IR to confirm carbonyl (C=O) stretches (~1700 cm1^{-1}) .

Q. How stable is this compound under standard laboratory conditions?

  • Thermal stability : Stable at room temperature but decomposes upon heating (>200°C), emitting toxic fumes .
  • Chemical stability : Reacts with strong acids/bases; store in anhydrous conditions to prevent hydrolysis of the Fmoc group .

Advanced Research Questions

Q. What strategies optimize yields in multi-step syntheses involving this compound?

  • Microwave-assisted synthesis : Reduces reaction times (e.g., from 24h to 2h) and improves oxazole ring formation efficiency .
  • Protecting group compatibility : Use orthogonal protection (e.g., Fmoc for piperidine, tert-butyl for carboxylic acid) to prevent side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility during coupling steps .

Q. How does the Fmoc group influence the compound’s reactivity in solid-phase peptide synthesis (SPPS)?

  • Mechanistic role : The Fmoc group provides temporary protection for the piperidine amine, enabling selective deprotection with piperidine (20% in DMF) .
  • Steric effects : The bulky fluorenyl moiety may slow coupling kinetics; optimize using HATU or PyBOP as activators .

Q. How can researchers resolve contradictions in reported toxicity data?

  • Case example : While acute toxicity is classified (Category 4), chronic and ecological data are absent . Mitigate by:
    • Conducting in vitro assays (e.g., Ames test) to assess mutagenicity.
    • Applying ALARA (As Low As Reasonably Achievable) principles during handling .

Q. What are the implications of structural analogs (e.g., Boc-protected variants) for drug discovery?

  • Bioactivity modulation : Replacing Fmoc with Boc alters lipophilicity, impacting membrane permeability in cell-based assays .
  • Case study : Boc-protected analogs show enhanced stability in acidic environments, making them suitable for oral drug formulations .

Q. How does the compound interact with biological targets (e.g., enzymes)?

  • Binding studies : Use surface plasmon resonance (SPR) or ITC to quantify affinity for targets like kinases or GPCRs .
  • Molecular docking : The oxazole-carboxylic acid moiety often participates in hydrogen bonding with active-site residues .

Q. What methodologies assess stability under physiological conditions?

  • Simulated gastric fluid (SGF) : Incubate at pH 1.2 (37°C) to evaluate degradation kinetics .
  • Plasma stability assays : Monitor via LC-MS after exposure to human plasma (37°C, 24h) .

Data Contradiction Analysis

Q. How to address discrepancies in reported decomposition temperatures?

  • Hypothesis : Variability arises from differing purity levels or analytical methods (TGA vs. DSC).
  • Resolution : Cross-validate using TGA (for thermal stability) and DSC (for phase transitions) .

Q. Why do some studies report higher bioactivity for analogs lacking the oxazole ring?

  • Structural analysis : The oxazole ring may introduce steric hindrance, reducing target engagement.
  • Experimental design : Compare IC50_{50} values of the parent compound and its de-oxazole analog in parallel assays .

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